5-Fluoro-8-methylisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-8-methylisoquinoline-1-carboxylic acid is a fluorinated isoquinoline derivative with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methylisoquinoline-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
5-Fluoro-8-methylisoquinoline-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the molecule can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share a similar fluorinated structure and are known for their antibacterial properties.
Isoquinoline Derivatives: Other isoquinoline derivatives may have different substituents but share the core isoquinoline structure.
Uniqueness
5-Fluoro-8-methylisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-fluoro-8-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-8(12)7-4-5-13-10(9(6)7)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
FEJXSQFCUMXRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.